2-{[1-(2-bromobenzoyl)piperidin-4-yl]oxy}-1,3-benzothiazole
Description
Properties
IUPAC Name |
[4-(1,3-benzothiazol-2-yloxy)piperidin-1-yl]-(2-bromophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrN2O2S/c20-15-6-2-1-5-14(15)18(23)22-11-9-13(10-12-22)24-19-21-16-7-3-4-8-17(16)25-19/h1-8,13H,9-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFVYREPXCVAXLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC3=CC=CC=C3S2)C(=O)C4=CC=CC=C4Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(2-bromobenzoyl)piperidin-4-yl]oxy}-1,3-benzothiazole typically involves multiple steps. One common method starts with the preparation of the benzothiazole ring, followed by the introduction of the piperidine moiety. The final step involves the bromination of the benzoyl group. The reaction conditions often require the use of catalysts and specific solvents to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for industrial applications .
Chemical Reactions Analysis
Types of Reactions
2-{[1-(2-bromobenzoyl)piperidin-4-yl]oxy}-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Halogen atoms, such as bromine, can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized benzothiazole compounds .
Scientific Research Applications
2-{[1-(2-bromobenzoyl)piperidin-4-yl]oxy}-1,3-benzothiazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has potential as a bioactive compound in drug discovery and development.
Medicine: Preliminary studies suggest it may have therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It can be used in the development of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 2-{[1-(2-bromobenzoyl)piperidin-4-yl]oxy}-1,3-benzothiazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes can be compared to analogs in the benzothiazole, piperidine, and aryl-substituted chemical families. Below is a detailed analysis:
Structural Analogues from Evidence
Key Comparative Findings
Bioactivity Profile :
- The target compound’s 2-bromobenzoyl group may confer stronger hydrophobic interactions than the 4-fluorophenyl or methylphenyl groups in ’s 9b and 9d derivatives. This could enhance membrane penetration or target binding .
- Compared to DMPI and CDFII (), which lack a benzothiazole core, the target compound’s benzothiazole moiety may offer distinct electronic properties for binding enzymes or receptors. Piperidine derivatives like DMPI show MRSA synergy, suggesting the target’s piperidin-4-yloxy linker might serve a similar role .
Synthetic Complexity :
- The target compound’s synthesis likely parallels ’s methods, where coupling reactions (e.g., Cu-catalyzed click chemistry) are used to attach aryl-thiazole groups to heterocyclic cores. However, the bromobenzoyl substitution may require additional protection/deprotection steps .
Thermal Stability: Piperidine-linked benzothiazoles (like the target) typically exhibit higher melting points (>200°C) than triazole-linked analogs (e.g., 9a–9e in ), as seen in similar compounds .
Docking and Binding :
- ’s docking studies suggest that bulky substituents (e.g., bromophenyl in 9c) improve binding to enzyme active sites. The target’s 2-bromobenzoyl group may similarly enhance steric complementarity in target proteins .
Biological Activity
The compound 2-{[1-(2-bromobenzoyl)piperidin-4-yl]oxy}-1,3-benzothiazole is a novel chemical entity that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 400.3 g/mol. The compound features a benzothiazole core linked to a piperidine moiety via an ether bond, which may influence its biological interactions.
Research indicates that compounds containing the benzothiazole structure often exhibit diverse biological activities, including:
- Antimicrobial Activity : Benzothiazole derivatives have been studied for their ability to inhibit bacterial growth. For instance, studies have shown that related compounds can effectively target various bacterial strains, suggesting that this compound may possess similar properties .
- Enzyme Inhibition : The compound is hypothesized to act as an inhibitor for certain enzymes implicated in disease processes. For example, benzothiazole derivatives have shown promise as inhibitors of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), which are involved in pain modulation and inflammation .
Biological Activity Data
A summary of biological activity data for related benzothiazole compounds is presented in the table below:
| Compound Name | Target Enzyme | Inhibition (%) | Concentration (μg/mL) |
|---|---|---|---|
| Compound A | α-Amylase | 87.5 | 50 |
| Compound B | sEH | Low nanomolar | Varies |
| Compound C | FAAH | Moderate | Varies |
Case Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial properties of a series of benzothiazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds with similar structural features to this compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli .
Case Study 2: Enzyme Inhibition
In another study focusing on dual inhibitors of sEH and FAAH, several benzothiazole derivatives were synthesized and evaluated. The most potent analogs showed low nanomolar inhibition against both targets, suggesting that the structural modifications present in this compound could similarly enhance its inhibitory efficacy .
Q & A
Q. What statistical methods are appropriate for dose-response data analysis?
- Methodology :
- Nonlinear regression : Fit data to a sigmoidal curve (Hill equation) using GraphPad Prism.
- Error analysis : Calculate 95% confidence intervals for IC/EC values.
- Reproducibility : Perform triplicate experiments and report SEM .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
